Furo[3,2-b]pyridine-5-methanamine
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Description
“Furo[3,2-b]pyridine” is a compound with the CAS Number: 272-62-8 . It has a molecular weight of 119.12 and is stored at room temperature in an inert atmosphere . It is a liquid in its physical form . The compound has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .
Synthesis Analysis
The synthesis of “Furo[3,2-b]pyridine” derivatives has been reported in various studies. One such method involves a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization .Molecular Structure Analysis
The molecular formula of “Furo[3,2-b]pyridine” is C7H5NO . For “Furo[3,2-b]pyridine-5-methanamine”, the molecular formula is C8H8N2O, and the molecular weight is 148.16 .Chemical Reactions Analysis
“Furo[3,2-b]pyridine” derivatives have been involved in various chemical reactions. For instance, a unique four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones .Physical And Chemical Properties Analysis
“Furo[3,2-b]pyridine” is a liquid at room temperature and is stored in an inert atmosphere . The compound has a molecular weight of 119.12 . The molecular formula of “this compound” is C8H8N2O, and the molecular weight is 148.16 .Safety and Hazards
Future Directions
“Furo[3,2-b]pyridine” and its derivatives have shown potential in the field of medicinal chemistry due to their ability to inhibit cdc-like kinases (CLKs) and modulate the Hedgehog signaling pathway . Future research may focus on further exploring the therapeutic potential of these compounds and developing more potent and selective inhibitors .
properties
IUPAC Name |
furo[3,2-b]pyridin-5-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAHRAQMSGVKSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442648 |
Source
|
Record name | Furo[3,2-b]pyridine-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193750-82-2 |
Source
|
Record name | Furo[3,2-b]pyridine-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193750-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-b]pyridine-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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